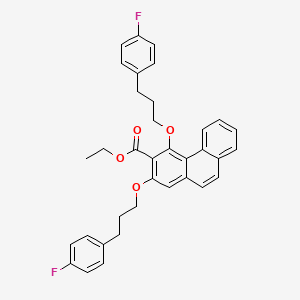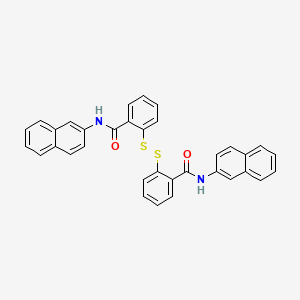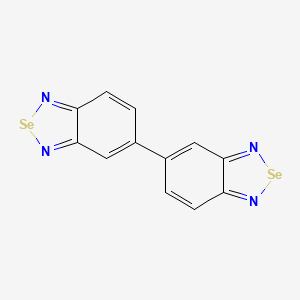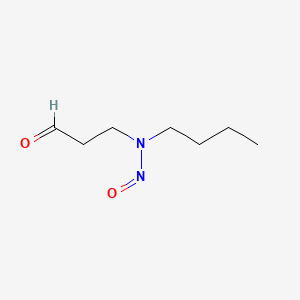
Propanal, 3-(butylnitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 3-(butylnitrosoamino)- is a chemical compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanal, 3-(butylnitrosoamino)- typically involves the reaction of propanal with butylamine and a nitrosating agent. One common method is the reaction of propanal with butylamine in the presence of sodium nitrite and acetic acid. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound .
Industrial Production Methods
Industrial production of propanal, 3-(butylnitrosoamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 3-(butylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanal, 3-(butylnitrosoamino)- can yield nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Propanal, 3-(butylnitrosoamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of propanal, 3-(butylnitrosoamino)- involves its interaction with molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound of interest in biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
Propanal: A simple aldehyde with similar structural features but lacking the nitroso group.
Butylamine: An amine that can react with nitrosating agents to form nitrosoamines.
Nitrosamines: A class of compounds with a nitroso group attached to an amine, similar to propanal, 3-(butylnitrosoamino)-.
Uniqueness
Propanal, 3-(butylnitrosoamino)- is unique due to the presence of both an aldehyde and a nitroso group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
70625-88-6 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N-butyl-N-(3-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-2-3-5-9(8-11)6-4-7-10/h7H,2-6H2,1H3 |
Clave InChI |
DZULXNNXXVUPAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



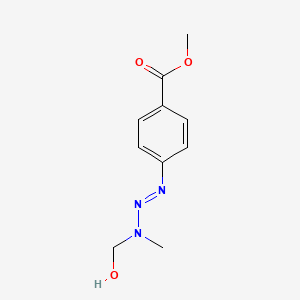

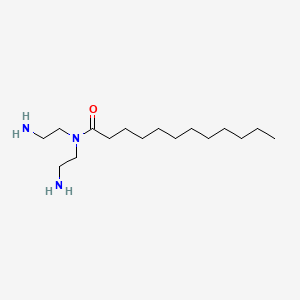
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
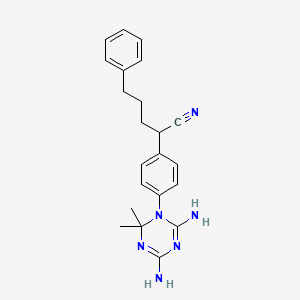
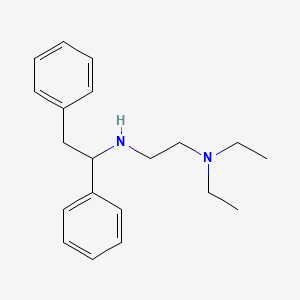
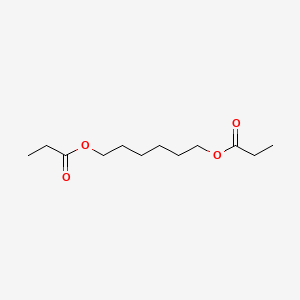
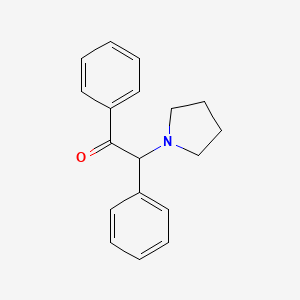
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
